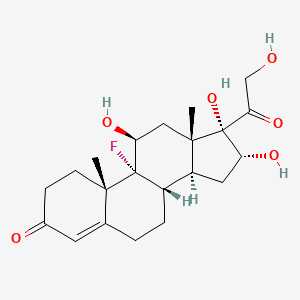
9-Fluoro-11beta,16alpha,17,21-tetrahydroxypregn-4-ene-3,20-dione
Übersicht
Beschreibung
“9-Fluoro-11beta,16alpha,17,21-tetrahydroxypregn-4-ene-3,20-dione” is a chemical compound with the molecular formula C21H29FO6 . It has an average mass of 396.450 Da and a monoisotopic mass of 396.194824 Da . This compound contains a total of 60 bonds, including 31 non-H bonds, 3 multiple bonds, 2 rotatable bonds, 3 double bonds, 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, 2 aliphatic ketones, 4 hydroxyl groups, 1 primary alcohol, and 2 secondary alcohols .
Molecular Structure Analysis
The molecular structure of “9-Fluoro-11beta,16alpha,17,21-tetrahydroxypregn-4-ene-3,20-dione” includes several functional groups and rings. It contains 2 aliphatic ketones, 4 hydroxyl groups (which include 1 primary alcohol and 2 secondary alcohols), 3 double bonds, and multiple rings including 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, and 2 ten-membered rings .Physical And Chemical Properties Analysis
The compound has a density of 1.4±0.1 g/cm3, a boiling point of 585.2±50.0 °C at 760 mmHg, and a flash point of 307.7±30.1 °C . It has a molar refractivity of 97.2±0.4 cm3, a polar surface area of 115 Å2, and a molar volume of 284.0±5.0 cm3 . The compound also has several other properties, including a vapor pressure of 0.0±3.7 mmHg at 25°C, an enthalpy of vaporization of 100.4±6.0 kJ/mol, an index of refraction of 1.600, a surface tension of 63.5±5.0 dyne/cm, and a polarizability of 38.5±0.5 10-24 cm3 .Wissenschaftliche Forschungsanwendungen
Anti-inflammatory Applications
Pretriamcinolone exhibits potent anti-inflammatory properties, making it valuable in the treatment of conditions like rheumatoid arthritis and allergic reactions. Its mechanism involves the suppression of inflammatory mediators and modulation of immune responses .
Immunosuppressive Effects
In autoimmune diseases, where the body’s immune system attacks its own tissues, Pretriamcinolone can be used to dampen the immune response. This is crucial in conditions such as lupus and multiple sclerosis .
Dermatological Uses
Due to its anti-inflammatory effects, Pretriamcinolone is used in dermatology to treat various skin conditions, including eczema, psoriasis, and dermatitis. It helps reduce swelling, redness, and itching associated with these disorders .
Ophthalmic Uses
In ophthalmology, Pretriamcinolone is used to treat inflammatory conditions of the eye, such as uveitis. It helps alleviate inflammation and prevent vision impairment .
Respiratory Disorders
Pretriamcinolone has applications in managing severe asthma and other respiratory conditions characterized by inflammation and hyperreactivity of the airways .
Gastrointestinal Diseases
This compound is also used in treating inflammatory bowel diseases, such as Crohn’s disease and ulcerative colitis, by reducing gastrointestinal inflammation .
Oncology Research
Pretriamcinolone is being explored for its potential use in oncology, particularly in the management of certain leukemias and lymphomas where inflammation plays a role in the pathology .
Endocrine Research
In endocrinology, research is ongoing to understand the effects of Pretriamcinolone on adrenal function and its potential use in treating adrenal insufficiency and other related disorders .
Wirkmechanismus
Target of Action
Pretriamcinolone, also known as 9-Fluoro-11beta,16alpha,17,21-tetrahydroxypregn-4-ene-3,20-dione, is a glucocorticoid . The primary targets of this compound are the glucocorticoid receptors located in the cytoplasm of cells . These receptors play a crucial role in regulating the body’s immune response and inflammation .
Mode of Action
Pretriamcinolone acts by binding to the glucocorticoid receptors, forming a complex that then translocates into the nucleus . This complex binds to glucocorticoid response elements in the DNA and modifies the transcription of various genes . This leads to the production of lipocortins, proteins that inhibit phospholipase A2, an enzyme that releases arachidonic acid, a precursor of inflammatory mediators .
Biochemical Pathways
The action of Pretriamcinolone affects multiple biochemical pathways. By inhibiting phospholipase A2, it prevents the release of arachidonic acid and the subsequent production of prostaglandins and leukotrienes, potent mediators of inflammation . This results in a reduction of inflammation and immune response .
Pharmacokinetics
It is known that glucocorticoids like pretriamcinolone have a low solubility in blood, which may contribute to their slow rate of absorption from the injected site . They also have a low renal clearance rate . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, Excretion) properties of Pretriamcinolone.
Result of Action
The molecular and cellular effects of Pretriamcinolone’s action include a decrease in inflammation and suppression of the immune response . This is achieved through the reduction of inflammatory mediators and the suppression of migration of polymorphonuclear leukocytes, thereby reducing inflammation and swelling .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Pretriamcinolone. For instance, the pH and temperature of the environment can affect the stability of the compound . Additionally, the presence of other substances or medications can influence its efficacy through potential interactions . .
Eigenschaften
IUPAC Name |
(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11,16,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29FO6/c1-18-6-5-12(24)7-11(18)3-4-13-14-8-15(25)21(28,17(27)10-23)19(14,2)9-16(26)20(13,18)22/h7,13-16,23,25-26,28H,3-6,8-10H2,1-2H3/t13-,14-,15+,16-,18-,19-,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXQQMCLQCSKJNC-OBYCQNJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2(C(CC4(C3CC(C4(C(=O)CO)O)O)C)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@]2([C@H](C[C@]4([C@H]3C[C@H]([C@@]4(C(=O)CO)O)O)C)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29FO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601168330 | |
| Record name | (11β,16α)-9-Fluoro-11,16,17,21-tetrahydroxypregn-4-ene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601168330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
337-02-0 | |
| Record name | (11β,16α)-9-Fluoro-11,16,17,21-tetrahydroxypregn-4-ene-3,20-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=337-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pretriamcinolone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000337020 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Dihydrotriamcinolone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21913 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (11β,16α)-9-Fluoro-11,16,17,21-tetrahydroxypregn-4-ene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601168330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-fluoro-11β,16α,17,21-tetrahydroxypregn-4-ene-3,20-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.829 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PRETRIAMCINOLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/549QHA3WRP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Spirometry primarily measures airflow obstruction in the larger airways, which may not be significantly affected in children with STRA, where inflammation and narrowing primarily affect the smaller airways []. LCI, on the other hand, measures gas mixing efficiency throughout the entire lung, making it more sensitive to subtle changes in the smaller airways, where inflammation in STRA is often concentrated []. The study demonstrated that LCI was elevated in a greater proportion of children with STRA compared to FEV1, both before and after triamcinolone administration []. Furthermore, while FEV1 did not show a statistically significant decrease after triamcinolone, LCI demonstrated a significant decrease, highlighting its sensitivity to steroid treatment response in this patient population []. This suggests that LCI could be a more valuable tool for monitoring treatment response and disease progression in children with STRA.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Ethyl-3-[4-(hydroxyamino)phenyl]piperidine-2,6-dione](/img/structure/B1203972.png)
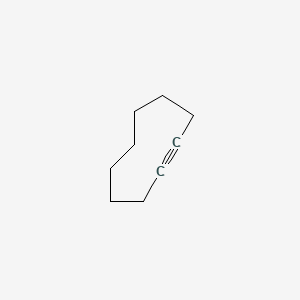

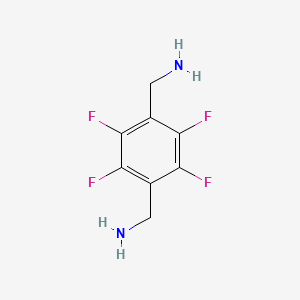
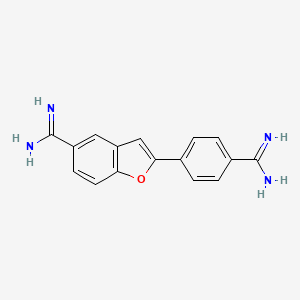
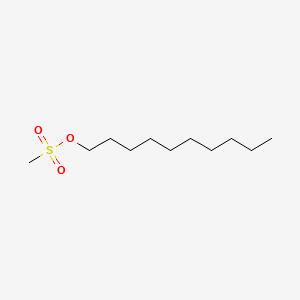
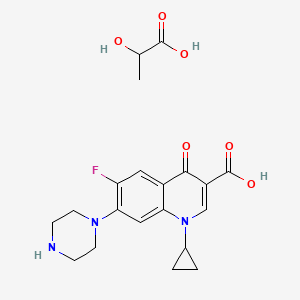
![[4-Amino-3-(4-methylphenyl)-2-sulfanylidene-5-thiazolyl]-(4-morpholinyl)methanone](/img/structure/B1203982.png)
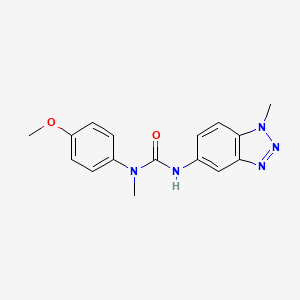
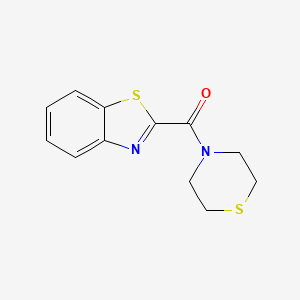
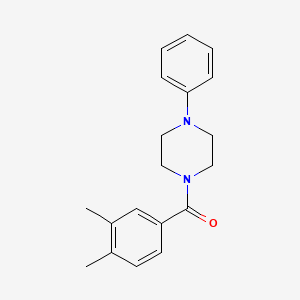


isoquinolyl)amine](/img/structure/B1203996.png)